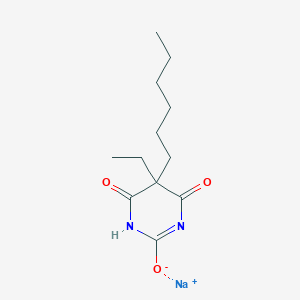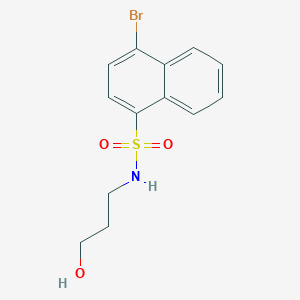![molecular formula C14H14BrNO4S B229801 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid, also known as BNSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been used in a variety of scientific research applications. One of the main applications of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is as a fluorescent probe for the detection of cysteine. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine to form a fluorescent product, which can be detected using fluorescence spectroscopy. This method has been used to detect cysteine in biological samples such as blood and urine.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine through a nucleophilic substitution reaction. The resulting product is a fluorescent compound that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been shown to have various biochemical and physiological effects. One of the main effects of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its ability to react with cysteine. Cysteine is an important amino acid that plays a role in many biological processes, including protein synthesis and antioxidant defense. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in lab experiments is its ability to detect cysteine with high sensitivity and specificity. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is also relatively easy to synthesize and has a relatively low cost. However, one of the limitations of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its low solubility in water, which can make it difficult to use in biological samples.
Direcciones Futuras
There are several future directions for the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in scientific research. One direction is the development of new fluorescent probes based on the structure of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. These probes could be used to detect other biomolecules with high sensitivity and specificity. Another direction is the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new drugs for the treatment of diseases such as inflammation and cancer. Finally, the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new diagnostic tools for the detection of cysteine in biological samples could have important clinical applications.
Conclusion:
In conclusion, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative that has been widely used in scientific research. Its ability to react with cysteine and its anti-inflammatory and antioxidant properties make it a valuable tool in the study of biological processes. Further research is needed to fully understand the mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid and to explore its potential applications in the development of new drugs and diagnostic tools.
Métodos De Síntesis
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-1-naphthol with thionyl chloride to form 4-bromo-1-naphthalene sulfonyl chloride. The sulfonyl chloride is then reacted with butylamine to form the final product, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. The overall yield of this process is approximately 40%.
Propiedades
Fórmula molecular |
C14H14BrNO4S |
|---|---|
Peso molecular |
372.24 g/mol |
Nombre IUPAC |
4-[(4-bromonaphthalen-1-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H14BrNO4S/c15-12-7-8-13(11-5-2-1-4-10(11)12)21(19,20)16-9-3-6-14(17)18/h1-2,4-5,7-8,16H,3,6,9H2,(H,17,18) |
Clave InChI |
UBEKVGFVLKRZCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)


![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)


![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)